n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide
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Overview
Description
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide: is a synthetic compound characterized by its unique structure, which includes an azido group and a bromoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide typically involves multiple steps. One common method includes the reaction of 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Click Chemistry: The azido group can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Click Chemistry: The reaction with alkynes is performed in the presence of copper(I) catalysts, often using solvents like water or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: The major products are substituted acetamides, depending on the nucleophile used.
Click Chemistry: The major products are 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids. The azido group enables bioorthogonal labeling, allowing researchers to track and study biological processes in living cells.
Medicine: The compound’s ability to form triazoles makes it useful in the development of pharmaceuticals. Triazoles are known for their stability and bioactivity, making them valuable in the design of new drugs.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide primarily involves its reactive functional groups. The bromoacetamide moiety can alkylate nucleophilic sites in biomolecules, leading to covalent modifications. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These reactions can alter the structure and function of target molecules, making the compound useful in various applications .
Comparison with Similar Compounds
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of bromoacetamide.
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-iodoacetamide: Similar structure but with an iodoacetamide group.
Uniqueness: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is unique due to the presence of both an azido group and a bromoacetamide moiety. This combination allows for a wide range of chemical reactions, making it a versatile tool in synthetic chemistry and biological research. The bromoacetamide group is more reactive than its chloro and iodo counterparts, providing distinct reactivity profiles .
Properties
Molecular Formula |
C16H31BrN4O7 |
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Molecular Weight |
471.34 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C16H31BrN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22) |
InChI Key |
ATGBQYDRNJOHRT-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Origin of Product |
United States |
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